molecular formula C24H43NaO6 B148140 Sodium isostearoyl-2-lactylate CAS No. 66988-04-3

Sodium isostearoyl-2-lactylate

Cat. No.: B148140
CAS No.: 66988-04-3
M. Wt: 450.6 g/mol
InChI Key: FOSNFLMXYRQNAF-UHFFFAOYSA-M
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Description

Sodium isostearoyl-2-lactylate is an anionic surfactant and emulsifier widely used in the food, cosmetic, and pharmaceutical industries. It is known for its excellent emulsifying, dispersing, and moisturizing properties. This compound is derived from the esterification of isostearic acid with lactic acid, followed by neutralization with sodium hydroxide.

Scientific Research Applications

Sodium isostearoyl-2-lactylate has a wide range of applications in scientific research and industry:

    Chemistry: Used as an emulsifier and dispersing agent in various chemical formulations.

    Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.

    Medicine: Utilized in pharmaceutical formulations for its emulsifying and moisturizing properties.

    Industry: Widely used in the food industry as an emulsifier and stabilizer in baked goods, dairy products, and other processed foods. .

Mechanism of Action

Sodium isostearoyl lactylate is an ester of lactic acid with moisture-retention properties . It imparts excellent feel to detergent and emulsion systems . It is also substantive to skin and hair and is hygroscopic .

Future Directions

As a food additive, Sodium isostearoyl-2-lactylate has a wide range of applications due to its emulsifying and stabilizing properties. Its use is expected to continue in the food industry, and potential new uses may be explored in other industries due to its biodegradable nature and the fact that it is typically manufactured using biorenewable feedstocks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium isostearoyl-2-lactylate involves the esterification of isostearic acid with lactic acid. The reaction is typically carried out at elevated temperatures, around 105°C, in the presence of a catalyst. The molar ratio of lactic acid to isostearic acid is usually 2:1. After the esterification reaction, the product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, isostearic acid and lactic acid, are mixed in a reaction vessel and heated to the desired temperature. A catalyst is added to facilitate the reaction. After the esterification is complete, the mixture is neutralized with sodium hydroxide, and the product is purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium isostearoyl-2-lactylate primarily undergoes hydrolysis, esterification, and neutralization reactions. It is stable under normal conditions but can hydrolyze in the presence of strong acids or bases.

Common Reagents and Conditions:

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form isostearic acid and lactic acid.

    Esterification: The initial synthesis involves the esterification of isostearic acid with lactic acid.

    Neutralization: Sodium hydroxide is used to neutralize the esterified product to form the sodium salt.

Major Products Formed:

    Hydrolysis: Isostearic acid and lactic acid.

    Esterification: Isostearoyl lactylate.

    Neutralization: this compound.

Comparison with Similar Compounds

  • Sodium stearoyl lactylate
  • Calcium stearoyl lactylate
  • Sodium lauroyl lactylate

Comparison: Sodium isostearoyl-2-lactylate is unique due to its branched isostearic acid structure, which imparts superior emulsifying and moisturizing properties compared to its linear counterparts like sodium stearoyl lactylate. The branched structure also provides better stability and resistance to hydrolysis, making it more suitable for applications requiring long-term stability .

Properties

IUPAC Name

sodium;2-[2-(16-methylheptadecanoyloxy)propanoyloxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O6.Na/c1-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-22(25)29-21(4)24(28)30-20(3)23(26)27;/h19-21H,5-18H2,1-4H3,(H,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSNFLMXYRQNAF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042405
Record name Sodium isostearoyl-2-lactylate
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Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66988-04-3, 94109-51-0
Record name Sodium isostearoyl lactylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066988043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-((2-((16-methylheptadecanoyl)oxy)propionyl)oxy)propionate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, sodium salt (1:1)
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Record name Sodium isostearoyl-2-lactylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl isooctadecanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium 2-[[2-[(16-methylheptadecanoyl)oxy]propionyl]oxy]propionate
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Record name SODIUM ISOSTEAROYL LACTYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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